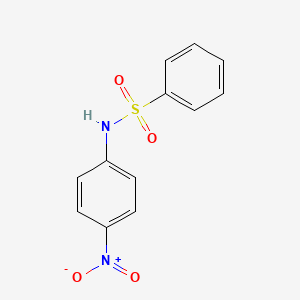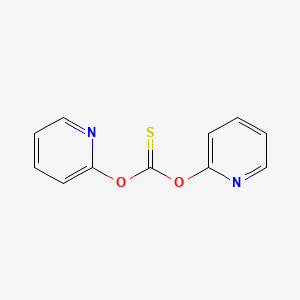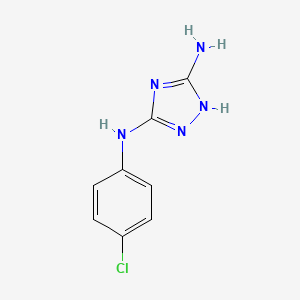
N-(4-硝基苯基)苯磺酰胺
描述
“N-(4-Nitrophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10N2O4S . It has a molecular weight of 278.284 .
Synthesis Analysis
A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed . This method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis
The molecular structure of “N-(4-Nitrophenyl)benzenesulfonamide” includes a benzene ring attached to a sulfonamide group, which is further attached to a nitrophenyl group . The two benzene ring planes are nearly orthogonal to one another .Physical And Chemical Properties Analysis
“N-(4-Nitrophenyl)benzenesulfonamide” has a molecular weight of 278.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .科学研究应用
Synthesis of New Sulfonamide Compounds
- Summary of Application: This research involved the synthesis of a novel sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .
- Methods of Application: The slow evaporation method was used to form single crystals of the named compound from a methanolic solution . The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .
- Results or Outcomes: The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .
Anticancer and Antimicrobial Agents
- Summary of Application: This study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . These compounds were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
- Methods of Application: The study involved the design and synthesis of new aryl thiazolone–benzenesulfonamides .
- Results or Outcomes: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM that revealed their remarkable selectivity for CA IX over CA II .
Organo-Catalyst for Synthesizing 2-Aryl-4,5-Diphenyl-1H-Imidazoles
- Summary of Application: This research describes the first-time use of N-(phenylsulfonyl)benzene sulfonamide as an efficient and eco-friendly acidic organic catalyst for synthesizing 2-aryl-4,5-diphenyl-1H-imidazoles .
- Methods of Application: The research did not provide specific details on the methods of application .
- Results or Outcomes: The research did not provide specific details on the results or outcomes .
Electrochemical Synthesis of New Benzenesulfonamide Derivatives
- Summary of Application: This research developed a green, facile, and tunable pair electrochemical process for the synthesis of new benzenesulfonamide derivatives .
- Methods of Application: The process involved reductive controlled potential electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) .
- Results or Outcomes: By adjusting the potential, different products can be synthesized. At a potential of -0.4 V vs. Ag/AgCl, N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives are selectively formed, while at a potential of -1.1 V vs. Ag/AgCl, the final products are N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives .
Organo-Catalyst for Synthesizing 2-Aryl-4,5-Diphenyl-1H-Imidazoles
- Summary of Application: This research describes the first-time use of N-(phenylsulfonyl)benzene sulfonamide as an efficient and eco-friendly acidic organic catalyst for synthesizing 2-aryl-4,5-diphenyl-1H-imidazoles .
- Methods of Application: The research did not provide specific details on the methods of application .
- Results or Outcomes: The research did not provide specific details on the results or outcomes .
Electrochemical Synthesis of New Benzenesulfonamide Derivatives
- Summary of Application: This research developed a green, facile, and tunable pair electrochemical process for the synthesis of new benzenesulfonamide derivatives .
- Methods of Application: The process involved reductive controlled potential electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) .
- Results or Outcomes: By adjusting the potential, different products can be synthesized. At a potential of -0.4 V vs. Ag/AgCl, N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives are selectively formed, while, by applying the potential of -1.1 V vs. Ag/AgCl, the final products are N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives .
Practical Chemoselective Aromatic Substitution
- Summary of Application: This research describes a practical chemoselective aromatic substitution for the synthesis of N-(4-nitrophenyl)benzenesulfonamide .
- Methods of Application: The research did not provide specific details on the methods of application .
- Results or Outcomes: The research did not provide specific details on the results or outcomes .
Structure and Computational Studies of New Sulfonamide Compound
- Summary of Application: This research involves the structure and computational studies of a new sulfonamide compound .
- Methods of Application: The research did not provide specific details on the methods of application .
- Results or Outcomes: The research did not provide specific details on the results or outcomes .
未来方向
The synthesis of “N-(4-Nitrophenyl)benzenesulfonamide” and its derivatives has potential applications in the development of new nanostructured materials . These materials could be used in the catalytic reduction of 4-NP, providing a direct approach for the preparation of crucial intermediates for the synthesis of benzimidazoles and quinoxaline derivatives .
属性
IUPAC Name |
N-(4-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-14(16)11-8-6-10(7-9-11)13-19(17,18)12-4-2-1-3-5-12/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSJPCDGJYPPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902250 | |
| Record name | NoName_1475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Nitrophenyl)benzenesulfonamide | |
CAS RN |
1829-81-8 | |
| Record name | NSC28601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-NITROBENZENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)



![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)
![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)
![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)

